molecular formula C23H17FN4OS2 B2693225 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1797367-00-0

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2693225
CAS No.: 1797367-00-0
M. Wt: 448.53
InChI Key: SQFRSVGOLUWUAQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and an imidazo-thiazole core

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of the thiazole derivative with an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediate with 2-(2-methyl-1,3-thiazol-4-yl)aniline to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.

    Medicine: The compound is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide include other imidazo[2,1-b][1,3]thiazole derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS2/c1-13-21(31-23-27-19(11-28(13)23)15-7-9-16(24)10-8-15)22(29)26-18-6-4-3-5-17(18)20-12-30-14(2)25-20/h3-12H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFRSVGOLUWUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=CSC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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